molecular formula C23H25NO5 B4058767 8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No. B4058767
M. Wt: 395.4 g/mol
InChI Key: RNEXVMKFRNZAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is 395.17327290 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity and Molecular Modeling

A series of novel chromen-2-one derivatives, including structures analogous to the compound , were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities comparable to standards. Their structures were confirmed through various spectroscopic methods, and their activity was further analyzed through molecular docking studies, suggesting their potential as antimicrobial agents (Mandala et al., 2013).

Environment-Sensitive Fluorophores

The unusual fluorescence properties of a closely related fluorophore, demonstrating significant fluorescence in protic environments, highlight the compound's potential in developing new fluorogenic sensors. This characteristic offers promising applications in the detection and sensing fields, where environment-sensitive fluorophores are valuable for their selective signaling properties (Uchiyama et al., 2006).

Synthesis and Chemical Properties

Research on the synthesis of 6H-benzo[c]chromen-6-ones via oxidative radical cyclizations provides insights into the chemical properties and synthetic pathways of chromen-6-one derivatives. These compounds, including structures similar to the compound of interest, have been synthesized and characterized, offering a foundation for further exploration in medicinal chemistry and drug design (Bowman et al., 2000).

Glycoside Derivatives

The synthesis of glycoside lactone derivatives with chromen-2-one structures illustrates the compound's versatility in forming complex molecules with potential biological activities. Such derivatives have been characterized and offer a pathway for the development of new compounds with tailored properties for pharmaceutical applications (Zhang et al., 2001).

Immunomodulatory and Anti-Inflammatory Activity

Derivatives of osthole, a compound structurally related to 8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, have been synthesized and evaluated for their immunomodulatory and anti-inflammatory activities. These studies demonstrate the potential therapeutic applications of such compounds in treating immune-related disorders (Zimecki et al., 2009).

properties

IUPAC Name

8-methoxy-4-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-14-8-10-24(11-9-14)21(25)13-28-20-7-6-18-17-5-4-16(27-3)12-19(17)23(26)29-22(18)15(20)2/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEXVMKFRNZAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.